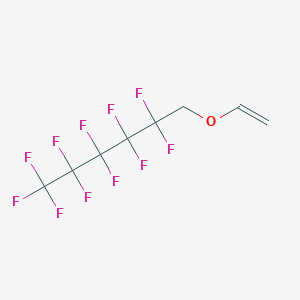![molecular formula C37H40N4O5 B12301595 9H-fluoren-9-ylmethyl N-[5-[(2-amino-3-phenylpropanoyl)amino]-6-[4-(hydroxymethyl)anilino]-6-oxohexyl]carbamate](/img/structure/B12301595.png)
9H-fluoren-9-ylmethyl N-[5-[(2-amino-3-phenylpropanoyl)amino]-6-[4-(hydroxymethyl)anilino]-6-oxohexyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9H-fluorène-9-ylméthyl) N-[5-[(2-amino-3-phénylpropanoyl)amino]-6-[4-(hydroxyméthyl)anilino]-6-oxohexyl]carbamate est un composé organique complexe avec des applications potentielles dans divers domaines scientifiques. Ce composé est caractérisé par sa structure complexe, qui comprend des fragments fluorényle, carbamate et aminoacide.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N-(9H-fluorène-9-ylméthyl) N-[5-[(2-amino-3-phénylpropanoyl)amino]-6-[4-(hydroxyméthyl)anilino]-6-oxohexyl]carbamate implique généralement plusieurs étapes. Le processus commence par la préparation du fluorèneméthanol, qui est ensuite converti en carbamate de fluorèneméthyle. Cet intermédiaire est ensuite fait réagir avec un dérivé d'acide aminé protégé, suivi d'une déprotection et d'un couplage avec la séquence d'acides aminés souhaitée. Le produit final est obtenu après purification par des techniques telles que la chromatographie.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des systèmes à flux continu. Ces méthodes garantissent un rendement et une pureté élevés tout en minimisant le temps et le coût de production.
Analyse Des Réactions Chimiques
Types de réactions
N-(9H-fluorène-9-ylméthyl) N-[5-[(2-amino-3-phénylpropanoyl)amino]-6-[4-(hydroxyméthyl)anilino]-6-oxohexyl]carbamate subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou modifier ceux existants.
Réduction : Les réactions de réduction peuvent être utilisées pour convertir les groupes carbonyle en alcools ou en amines.
Substitution : Les réactions de substitution nucléophile peuvent remplacer des atomes ou des groupes spécifiques au sein de la molécule.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont fréquemment utilisés.
Substitution : Des réactifs comme l'hydroxyde de sodium (NaOH) et l'acide chlorhydrique (HCl) sont utilisés dans les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
N-(9H-fluorène-9-ylméthyl) N-[5-[(2-amino-3-phénylpropanoyl)amino]-6-[4-(hydroxyméthyl)anilino]-6-oxohexyl]carbamate a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif de la synthèse organique et comme groupe protecteur pour les acides aminés.
Biologie : Employé dans l'étude des interactions protéine-protéine et des mécanismes enzymatiques.
Médecine : Étudié pour ses propriétés thérapeutiques potentielles, y compris les effets anticancéreux et anti-inflammatoires.
Industrie : Utilisé dans le développement de matériaux de pointe et de produits pharmaceutiques.
Mécanisme d'action
Le mécanisme d'action de N-(9H-fluorène-9-ylméthyl) N-[5-[(2-amino-3-phénylpropanoyl)amino]-6-[4-(hydroxyméthyl)anilino]-6-oxohexyl]carbamate implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité et déclenchant des voies de signalisation en aval. Cette interaction peut entraîner divers effets biologiques, tels que l'inhibition de la prolifération cellulaire ou l'induction de l'apoptose.
Applications De Recherche Scientifique
9H-fluoren-9-ylmethyl N-[5-[(2-amino-3-phenylpropanoyl)amino]-6-[4-(hydroxymethyl)anilino]-6-oxohexyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 9H-fluoren-9-ylmethyl N-[5-[(2-amino-3-phenylpropanoyl)amino]-6-[4-(hydroxymethyl)anilino]-6-oxohexyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(9H-fluorène-9-ylméthyl) N-(pyridin-3-ylméthyl) carbamate
- N-(9H-fluorène-9-ylméthyl) [(2R,3R)-3-tert-butoxy-1-hydroxybutan-2-yl]carbamate
- (9H-fluorène-9-yl)méthyl 2-hydroxyethyl(methyl)carbamate
Unicité
Comparé aux composés similaires, N-(9H-fluorène-9-ylméthyl) N-[5-[(2-amino-3-phénylpropanoyl)amino]-6-[4-(hydroxyméthyl)anilino]-6-oxohexyl]carbamate se distingue par sa combinaison unique de groupes fonctionnels et sa complexité structurale. Cette unicité lui permet d'interagir avec une plus large gamme de cibles moléculaires et de présenter des activités biologiques diverses.
Propriétés
Formule moléculaire |
C37H40N4O5 |
|---|---|
Poids moléculaire |
620.7 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl N-[5-[(2-amino-3-phenylpropanoyl)amino]-6-[4-(hydroxymethyl)anilino]-6-oxohexyl]carbamate |
InChI |
InChI=1S/C37H40N4O5/c38-33(22-25-10-2-1-3-11-25)35(43)41-34(36(44)40-27-19-17-26(23-42)18-20-27)16-8-9-21-39-37(45)46-24-32-30-14-6-4-12-28(30)29-13-5-7-15-31(29)32/h1-7,10-15,17-20,32-34,42H,8-9,16,21-24,38H2,(H,39,45)(H,40,44)(H,41,43) |
Clé InChI |
RCPHMUPZDFKBDS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)NC(CCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)NC5=CC=C(C=C5)CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[3,5-Dihydroxy-2-[[16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12301544.png)




![17-[5-(1,2-Dihydroxy-2-methylpropyl)-2-hydroxyoxolan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12301582.png)



![7-(2-ethylhexyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B12301602.png)
![7-iodo-8-methoxy-1-(1-pyridin-2-ylethyl)-3H-imidazo[4,5-c]quinolin-2-one](/img/structure/B12301607.png)

